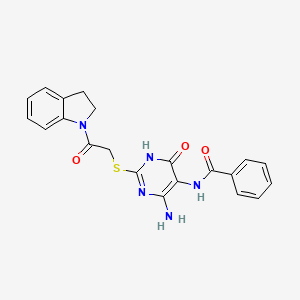

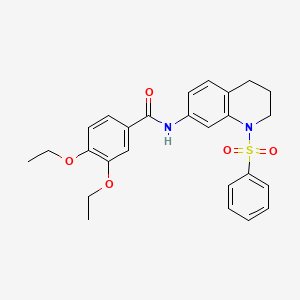

N-(4-amino-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound appears to contain several functional groups, including an amine group (-NH2), a thioether group (-S-), a carbonyl group (=O), and an amide group (-CONH2). It also contains an indoline group, which is a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an indoline ring. The exact structure would depend on the positions of the various functional groups on these rings .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, halogenated pyrimidines can incorporate nucleophiles regioselectively via S_N_Ar reaction .Applications De Recherche Scientifique

Antibacterial, Antifungal, and Anti-tubercular Agents

Research has focused on the synthesis and characterization of derivatives related to the given compound, aiming to assess their potential as antibacterial, antifungal, and anti-tubercular agents. One study detailed the design, synthesis, and in vitro evaluation of tetrahydropyrimidine–isatin hybrids, showcasing their potential against a variety of microbial threats. These compounds, characterized by their complex structural arrangements, have been screened for their antimicrobial efficacy, indicating a promising avenue for the development of new therapeutic agents against infectious diseases (Akhaja & Raval, 2012).

Anticancer Activity

Another aspect of research on this compound involves its utilization in the synthesis of novel derivatives with potential anticancer activity. The synthesis of N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid and its analogs as dual inhibitors of dihydrofolate reductase and thymidylate synthase presents a noteworthy example. These studies aim to explore the compound's efficacy in inhibiting cancer cell proliferation, demonstrating its potential as a therapeutic agent in cancer treatment (Gangjee et al., 2005).

Antiviral Agents

The compound and its derivatives have also been investigated for their antiviral capabilities. In vitro studies have tested these compounds against various viruses, including orthopoxvirus, highlighting their potential in combating viral infections. Such research underscores the versatility of this compound in addressing a broad spectrum of viral pathogens, providing a foundation for the development of novel antiviral therapies (Selvam et al., 2006).

Propriétés

IUPAC Name |

N-[4-amino-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O3S/c22-18-17(23-19(28)14-7-2-1-3-8-14)20(29)25-21(24-18)30-12-16(27)26-11-10-13-6-4-5-9-15(13)26/h1-9H,10-12H2,(H,23,28)(H3,22,24,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERLEXVRWBBTLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=CC=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-tert-butylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2731062.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(3,4-dihydro-2H-chromen-6-yl)acetamide;hydrochloride](/img/structure/B2731066.png)

![2-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2731068.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2731069.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2731077.png)

![5-Oxaspiro[2.5]octane-2-carbaldehyde](/img/structure/B2731078.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[(4-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2731079.png)